molecular formula C8H3IN2S B13664869 7-Iodobenzo[d]thiazole-2-carbonitrile

7-Iodobenzo[d]thiazole-2-carbonitrile

Cat. No.: B13664869
M. Wt: 286.09 g/mol
InChI Key: BGSTXVYHONQZNM-UHFFFAOYSA-N
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Description

7-Iodobenzo[d]thiazole-2-carbonitrile is a halogen-substituted benzothiazole derivative with the molecular formula C₈H₃IN₂S and a molecular weight of 286.09 g/mol . This compound features an iodine atom at the 7-position of the benzothiazole core and a nitrile group at the 2-position.

Properties

Molecular Formula

C8H3IN2S

Molecular Weight

286.09 g/mol

IUPAC Name

7-iodo-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H3IN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H

InChI Key

BGSTXVYHONQZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)SC(=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[d]thiazole-2-carbonitrile typically involves the iodination of benzo[d]thiazole-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Iodobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and nitrile group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The thiazole ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The iodine substituent in 7-iodobenzo[d]thiazole-2-carbonitrile distinguishes it from other derivatives, influencing its physicochemical properties and reactivity. Key comparisons include:

  • Halogen Substituents: 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile: Incorporates a fused xanthone-thiazole system with a chloro substituent. 4,5-Dichlorobenzo[d]thiazole-2-carbonitrile (4w): Dual chloro groups at positions 4 and 5 enhance lipophilicity, as evidenced by a higher melting point (171–172°C) compared to mono-substituted analogs .
  • Alkyl and Alkoxy Substituents: 5,6-Dimethylbenzo[d]thiazole-2-carbonitrile (4q): Methyl groups at positions 5 and 6 lower polarity, reflected in a moderate melting point (136–137°C) .

Physicochemical Properties

A comparative summary of key properties is provided in Table 1.

Table 1. Physicochemical Properties of Selected Benzothiazole-2-carbonitrile Derivatives

Compound Name Substituents Melting Point (°C) IR ν(CN) (cm⁻¹) Molecular Weight (g/mol) Reference
7-Iodobenzo[d]thiazole-2-carbonitrile 7-I Not reported Not reported 286.09
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile 5-Cl, fused xanthone Not reported Not reported 300.71*
6-Bromo-5-methylbenzo[d]thiazole-2-carbonitrile (4s) 6-Br, 5-Me 182–183 2229 252.94
4,5-Dichlorobenzo[d]thiazole-2-carbonitrile (4w) 4-Cl, 5-Cl 171–172 2232 228.94
6-Methoxybenzo[d]thiazole-2-carbonitrile (4f) 6-OMe 123–124 2225 191.03
5,6-Dimethylbenzo[d]thiazole-2-carbonitrile (4q) 5-Me, 6-Me 136–137 2228 189.05

*Calculated based on molecular formula C₁₃H₅ClN₂OS.

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